Methyl-penicillanate

Description

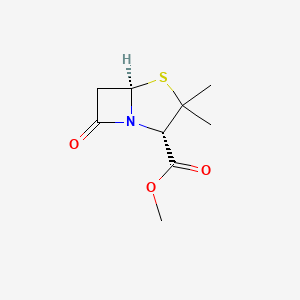

Structure

2D Structure

3D Structure

Properties

CAS No. |

4027-61-6 |

|---|---|

Molecular Formula |

C9H13NO3S |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

methyl (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C9H13NO3S/c1-9(2)7(8(12)13-3)10-5(11)4-6(10)14-9/h6-7H,4H2,1-3H3/t6-,7+/m1/s1 |

InChI Key |

DJANLSNABDFZLA-RQJHMYQMSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)OC)C |

Canonical SMILES |

CC1(C(N2C(S1)CC2=O)C(=O)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of Methyl Penicillanate

Direct Esterification Approaches to Methyl-Penicillanate Synthesis

The most straightforward methods for preparing this compound involve the direct conversion of penicillanic acid's carboxyl group into a methyl ester. These approaches are valued for their atom economy and procedural simplicity.

Acid-Catalyzed Esterification of Penicillanic Acid

The synthesis of this compound can be accomplished through the esterification of penicillanic acid with methanol (B129727), facilitated by an acid catalyst. smolecule.comontosight.ai This classic chemical reaction, known as Fischer esterification, represents a direct and common route to obtaining the methyl ester. The process involves reacting penicillanic acid with an excess of methanol in the presence of a strong acid to drive the equilibrium towards the formation of the ester and water.

Table 1: Reaction Parameters for Acid-Catalyzed Esterification

| Parameter | Description |

|---|---|

| Substrate | Penicillanic Acid |

| Reagent | Methanol (serves as both solvent and reactant) |

| Catalyst | Strong acids (e.g., Sulfuric Acid, Hydrochloric Acid) |

| Product | this compound |

Enzymatic Esterification Techniques

An alternative to chemical catalysis is the use of enzymes, which offers a greener and more selective method for esterification. The synthesis of this compound can be performed via enzymatic esterification of penicillanic acid using lipases. ontosight.ai This biotechnological approach leverages the catalytic activity of enzymes to form the ester bond, often under milder reaction conditions compared to traditional acid catalysis. This can help in preserving the sensitive β-lactam ring structure.

Multistep Synthetic Routes and Precursor Chemistry

Beyond direct esterification, this compound can be assembled through more intricate synthetic pathways. These routes often begin with precursors that are either derived from the degradation of natural penicillins or built up from simpler starting materials.

Derivation from Penicillin Degradation Pathways

Penicillins can be chemically degraded to yield key structural fragments that serve as precursors for semi-synthetic derivatives. Penicillamine (B1679230), a crucial starting material for various syntheses, can be obtained by hydrolyzing penicillin with hot, dilute mineral acid. benchchem.com This degradation cleaves the amide side chain, providing the fundamental thiazolidine (B150603) ring structure. More specifically, the degradation of penicillin G can yield phenylacetylglycine and 5,5-dimethyl-Δ2-thiazoline-4-carboxylic acid. pnas.org The initial step in the environmental and chemical degradation of many penicillins is the opening of the β-lactam ring to form the corresponding penicilloic acid. inchem.orgsemanticscholar.org These degradation products provide a chemical foundation from which the penam (B1241934) nucleus can be reconstructed and subsequently esterified.

Synthesis from D-Penicillamine via Key Intermediates

A prominent synthetic route to this compound begins with D-penicillamine. researchgate.netcdnsciencepub.com This multistep process involves the condensation of D-penicillamine with a suitable three-carbon synthon, such as a formylacetate equivalent (RO₂CCH₂CHO), to construct the thiazolidine ring with the necessary side chain. researchgate.netcdnsciencepub.comcdnsciencepub.com The resulting 4-carboxythiazolidine-2-acetic acid ester is then esterified, followed by the removal of a protecting group (R) and a final ring-closure step, often using the Mukaiyama reagent, to form the bicyclic penam structure of this compound. researchgate.netcdnsciencepub.comcdnsciencepub.com

Table 2: Key Steps in the Synthesis from D-Penicillamine

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Condensation | D-Penicillamine, Formylacetate synthon (RO₂CCH₂CHO) | 4-Carboxythiazolidine-2-acetic acid ester |

| 2 | Esterification | Methanol, Acid Catalyst | Methyl 4-carboxythiazolidine-2-acetate |

| 3 | Protecting Group Removal | Chemical or enzymatic cleavage | Deprotected intermediate |

| 4 | Cyclization | Mukaiyama reagent | this compound |

The hydrochloride salt of D-penicillamine methyl ester is a stable, crystalline intermediate with a reported melting point of approximately 163–168 °C (with decomposition). benchchem.com

Preparation of Penicillanate Esters via Oxazolone (B7731731) Chemistry

Oxazolone chemistry provides another versatile pathway for synthesizing penicillanate esters. In this approach, D-penicillamine methyl ester is condensed with a 2-substituted-4-methoxymethylene-5(4)-oxazolone derivative. benchchem.com This reaction, typically conducted in solvents like toluene (B28343) or benzene, forms a penicillenate ester. benchchem.com Continuous removal of water or alcohol drives the reaction to completion. benchchem.com The penicillamine starting material for this sequence can itself be synthesized from dl-valine (B559544) through an intermediate such as 2-methyl-4-isopropylidene-5(4)-oxazolone. benchchem.comgoogle.com This method is valuable for creating a variety of penicillenate esters by altering the substituents on the oxazolone ring, providing intermediates for further chemical transformations. benchchem.com

Reaction Mechanisms and Chemical Transformations of Methyl Penicillanate

β-Lactam Ring Reactivity and Stability

The defining feature of the penicillin family, the β-lactam (azetidinone) ring, is a four-membered cyclic amide. Its high reactivity is a consequence of significant ring strain and atypical amide electronics. Unlike a standard, stable amide where the nitrogen atom is planar (sp2 hybridized) and its lone pair is delocalized through resonance, the fused bicyclic system in methyl penicillanate forces the nitrogen atom into a more pyramidal geometry. This structural constraint hinders effective resonance stabilization, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack youtube.com.

Cleavage Pathways of the Azetidinone Ring

The primary cleavage pathway for the β-lactam ring is the hydrolysis of the cyclic amide bond (N4-C7). This reaction opens the four-membered ring to form a derivative of penicilloic acid wikipedia.org. This process can be initiated through several routes:

Enzymatic Hydrolysis: In a biological context, β-lactamase enzymes catalyze this hydrolysis, conferring antibiotic resistance nih.govresearchgate.net. The mechanism involves a nucleophilic attack on the lactam carbonyl by an active site serine residue within the enzyme nih.gov.

Nucleophilic Acyl Substitution: The β-lactam ring is susceptible to attack by various nucleophiles. For instance, the therapeutic action of penicillins involves the acylation of a serine residue in bacterial transpeptidase enzymes, which effectively inactivates the enzyme and halts cell wall synthesis youtube.com. The enzyme's nucleophilic hydroxyl group attacks the lactam carbonyl, leading to ring opening youtube.com.

The general product of this ring-opening hydrolysis is methyl penicilloate.

Influence of Catalytic Conditions on Ring Opening (Acidic vs. Basic)

The stability of the β-lactam ring is highly dependent on pH. It readily undergoes hydrolysis under both acidic and basic conditions youtube.comkhanacademy.org.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the carbonyl oxygen of the lactam is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the opening of the ring. This reaction is reversible youtube.comchemguide.co.uklibretexts.org.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion acts as a potent nucleophile, directly attacking the lactam carbonyl carbon. This process, often referred to as saponification, results in the formation of the carboxylate salt of the corresponding penicilloic acid. The reaction is irreversible because the final deprotonation of the carboxylic acid drives the equilibrium forward chemguide.co.uklibretexts.org.

| Catalytic Condition | Key Steps | Nature of Reaction |

| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Ring opening. | Reversible |

| Basic | 1. Nucleophilic attack by hydroxide ion. 2. Ring opening. 3. Deprotonation of resulting carboxylic acid. | Irreversible |

Thiazolidine (B150603) Ring Transformations and Substituent Effects

The five-membered thiazolidine ring, fused to the β-lactam, also exhibits characteristic reactivity, including methylation at the sulfur atom and various cleavage reactions.

S-Methylation Reactions and Sulphonium Salt Formation

The thioether linkage within the thiazolidine ring of methyl penicillanate can act as a nucleophile. It reacts with potent electrophilic methylating agents to form sulfonium salts wikipedia.org. Research has shown that methyl penicillanate derivatives, such as methyl 6,6-dibromopenicillanate, can be converted into their corresponding 1α-methylsulphonium salts using reagents like trimethyloxonium tetrafluoroborate or methyl fluorosulphonate rsc.org.

The reaction proceeds via a standard SN2 mechanism where the sulfur atom attacks the methyl group of the alkylating agent wikipedia.orgyoutube.com. The resulting sulfonium salt is a positively charged species with three substituents on the sulfur atom wikipedia.org.

These sulfonium salts are often unstable intermediates. For example, treatment of methyl (6S)-6-chloro-1-methylpenicillanate tetrafluoroborate with sodium carbonate leads to the opening of the thiazolidine ring rsc.org.

Thiazolidine Ring Cleavage Reactions

The thiazolidine ring can undergo cleavage through several pathways. One significant transformation involves the degradation of penicillin G methyl ester into D-5,5-dimethyl-Δ2-thiazoline-4-carboxylic acid methyl ester, which represents a fundamental rearrangement of the thiazolidine structure nih.gov.

Furthermore, the sulfonium salts formed via S-methylation serve as precursors to thiazolidine ring cleavage. Upon treatment with a mild base like sodium carbonate, these salts undergo rearrangement, resulting in the cleavage of the C-S bond of the thiazolidine ring. This yields products such as methyl 2-[(2R)-2-alkylthio-4-oxoazetidin-1-yl)-3-methylbut-2-enoates rsc.org. This transformation effectively separates the original bicyclic penam (B1241934) core into two distinct moieties.

Ester Group Reactivity and Functionalization

The methyl ester group at the C-2 position of the thiazolidine ring undergoes reactions typical of carboxylic acid esters, most notably hydrolysis. This reaction can be catalyzed by either acid or base libretexts.org.

Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst, the ester is hydrolyzed back to the parent carboxylic acid (penicillanic acid) and methanol (B129727). This reaction is an equilibrium process and is the reverse of Fischer esterification libretexts.orglibretexts.org. To drive the reaction to completion, a large excess of water is typically used libretexts.org.

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of the methyl ester is more commonly achieved using a base, such as sodium hydroxide. This reaction is irreversible and yields the corresponding carboxylate salt (e.g., sodium penicillanate) and methanol chemguide.co.uklibretexts.org. The reaction goes to completion because the carboxylic acid formed is deprotonated by the base, preventing the reverse reaction libretexts.org. The free acid can be regenerated by subsequent acidification of the salt solution chemguide.co.uk.

The reactivity of the ester group is summarized in the table below.

| Reaction | Reagents | Products | Characteristics |

| Acid Hydrolysis | Dilute Acid (e.g., HCl), H₂O, Heat | Penicillanic Acid + Methanol | Reversible libretexts.org |

| Base Hydrolysis | Base (e.g., NaOH), H₂O, Heat | Sodium Penicillanate + Methanol | Irreversible chemguide.co.uklibretexts.org |

Hydrolysis of the Methyl Ester

The hydrolysis of the methyl ester group in Methyl-penicillanate involves the cleavage of the ester bond to yield the corresponding carboxylic acid, penicillanic acid, and methanol. This reaction is a fundamental transformation and can be catalyzed by either acid or alkali.

Under acidic conditions, the reaction is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards completion, an excess of water is used. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

Alkaline hydrolysis, often referred to as saponification, is the more common method. It involves heating the ester with a dilute alkali, such as sodium hydroxide solution. chemguide.co.uk This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol (methanol). chemguide.co.uk The process yields the salt of the carboxylic acid (e.g., sodium penicillanate) and methanol. The free carboxylic acid can then be obtained by acidifying the solution. chemguide.co.uk

The hydrolysis of penicillins can also be facilitated by enzymes, such as penicillin acylase, which cleaves the side chain from the 6-aminopenicillanic acid (6-APA) core. nih.govresearchgate.net While this enzymatic process primarily targets the amide bond of substituted penicillins, the ester group of derivatives can also be subject to hydrolysis under specific biological conditions. nih.gov

Transesterification Processes and Derivatives

Transesterification is a chemical process that transforms one ester into another through reaction with an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) to replace the methyl group (-CH₃) with a new alkyl or aryl group (-R'), yielding a new penicillanate ester and methanol. This process is crucial for creating a diverse range of derivatives with modified properties.

The reaction is typically catalyzed by an acid or a base. In industrial applications, catalysts are chosen to maximize yield and reaction rate. For instance, lithium catalysts, such as lithium hydroxide or lithium carbonate, have been effectively used for the transesterification of methyl methacrylate with heavier alcohols. google.com Such processes are often optimized by removing the methanol byproduct as it forms, for example, by forming a low-boiling azeotrope, to shift the equilibrium towards the product. google.com

The efficiency of transesterification can be affected by the solubility of the reactants. In some systems, a co-solvent is added to create a single-phase reaction mixture, which can significantly increase the reaction rate by improving the interaction between the oil (ester) and the alcohol. researchgate.net

Table 1: Examples of Transesterification Conditions

| Reactant | Alcohol | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Waste Frying Oil | Methanol | 3 wt% | 65 °C, 35 min | 96% |

| Afia Waste Cooking Oil | Methanol | 0.4% | 60 °C, 3 h | 94.9% |

This table presents general conditions for transesterification in biodiesel production, illustrating the parameters involved in such reactions. nih.gov

Advanced Functional Group Interconversions and Derivatization

Beyond modifications at the ester group, the core structure of this compound offers other sites for derivatization, enabling the synthesis of complex and novel structures.

Reactions at the C-6 Position (e.g., Halogenation, Acylmethylenation)

The C-6 position of the penicillanate nucleus is a key site for introducing structural diversity, which is fundamental to the development of new penicillin analogues. The parent compound for many of these syntheses is 6-aminopenicillanic acid (6-APA). The amino group at C-6 can be acylated with various carboxylic acids to produce a vast array of semi-synthetic penicillins.

A different strategy involves the direct functionalization of the C-6 position. For example, Methyl 6α-chloropenicillanate can be synthesized and used as a precursor for further reactions. This halogenated derivative can undergo rearrangements, such as treatment with antimony pentachloride to form 1,4-thiazepine derivatives. rsc.org The introduction of a halogen provides a leaving group for subsequent nucleophilic substitution reactions.

Furthermore, the C-6 position can be involved in coupling reactions with other functionalized moieties. For instance, a 2-azetidinone ring, built through a [2+2] cycloaddition (Staudinger reaction), can be coupled to the 6-amino group of a penicillanic acid derivative to create novel penicillin-type analogues. mdpi.com This approach allows for the introduction of complex side chains that can significantly alter the biological properties of the parent molecule.

Annulation and Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

Annulation and cycloaddition reactions are powerful tools for constructing new ring systems fused to the this compound scaffold. These reactions can dramatically alter the three-dimensional structure of the molecule, leading to novel chemical entities.

[4+2] cycloaddition reactions, a type of annulation, can be used to incorporate an intact pyrone ring into a more complex polycyclic system. nih.gov This involves the pyrone acting as a dienophile, reacting with a benzylic anion nucleophile in a conjugate addition. The subsequent intramolecular reaction and elimination establish an aromatic ring fused to the original structure. nih.gov

Morita-Baylis-Hillman (MBH) adducts, which are highly functionalized molecules, can also serve as building blocks for annulation reactions. researchgate.net These adducts can participate in various cyclizations, including [3+2] and [3+3] cycloadditions, providing efficient pathways to diverse cyclic motifs. researchgate.net While these reactions are broadly applicable in organic synthesis, their specific application to the penicillanate core allows for the creation of structurally complex derivatives.

Coordination Chemistry of this compound

The heteroatoms (N, O, S) present in the this compound structure possess lone pairs of electrons, enabling the molecule to act as a ligand and coordinate with metal ions.

Ligand Properties and Metal Ion Chelation (e.g., Lanthanides, Transition Metals)

A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. libretexts.org Ligands act as Lewis bases, donating electron pairs to the metal, which acts as a Lewis acid. msu.edupearson.com this compound contains multiple potential donor atoms, including the nitrogen of the β-lactam ring, the oxygen atoms of the carbonyl and ester groups, and the sulfur atom of the thiazolidine ring.

This multi-dentate character allows this compound to act as a chelating agent, forming one or more rings upon coordination with a metal ion. libretexts.org Chelation significantly enhances the thermodynamic stability of the resulting complex compared to coordination with comparable monodentate ligands, an effect known as the chelate effect. pearson.comlibretexts.org

The specific coordination environment depends on the metal ion involved. Transition metals (e.g., Ni²⁺, Cu²⁺, Fe³⁺) and lanthanides are known to form stable complexes with ligands containing N and O donor atoms. nih.gov The binding strength is influenced by factors such as the basicity of the ligand and the nature of the metal ion. libretexts.org The study of these metal complexes is important for understanding the role of metal ions in biological systems and for the design of new metal-based therapeutic agents.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-aminopenicillanic acid (6-APA) |

| Antimony pentachloride |

| Hydrochloric acid |

| Methanol |

| Methyl 6α-chloropenicillanate |

| This compound |

| Penicillanic acid |

| Sodium hydroxide |

Stability and Structure of Metal-Penicillanate Complexes

The coordination chemistry of penicillanic acid derivatives, including this compound, with metal ions is a significant area of research, shedding light on the potential interactions of these antibiotics in biological systems and informing the design of new metal-based therapeutic agents. The stability and structure of the resulting metal-penicillanate complexes are governed by the nature of the metal ion, the coordination sites on the ligand, and the surrounding chemical environment.

The this compound molecule possesses several potential donor atoms for metal coordination. These include the thioether sulfur atom, the nitrogen and carbonyl oxygen of the β-lactam ring, and the carbonyl oxygen of the methyl ester group. The interaction of metal ions with these sites can lead to the formation of stable coordination complexes with distinct geometries.

Coordination and Structure

Spectroscopic and analytical studies on complexes of related penicillin derivatives, such as those derived from 6-aminopenicillanic acid (6-APA) and amoxicillin, provide insight into the likely structures of metal-penicillanate complexes. Techniques such as infrared (IR) spectroscopy, UV-Visible spectroscopy, nuclear magnetic resonance (NMR), and thermal analysis are instrumental in elucidating these structures. nahrainuniv.edu.iqnih.gov

Infrared spectroscopy helps identify the coordination sites by observing shifts in the vibrational frequencies of functional groups upon complexation with a metal ion. For instance, a shift in the stretching frequency of the β-lactam carbonyl group (C=O) to a lower wavenumber in the complex's spectrum compared to the free ligand suggests its involvement in coordination. mdpi.com Similarly, new bands appearing in the far-IR region of the spectrum can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, confirming the participation of these heteroatoms in the complex formation. mdpi.com

Based on such studies with related penicillin derivatives, metal ions like Co(II), Cu(II), and Zn(II) often form complexes with distorted octahedral geometries. nahrainuniv.edu.iqresearchgate.net In these structures, the central metal ion is typically coordinated to six donor atoms. Other geometries, such as tetrahedral or square planar, are also possible depending on the metal ion and the specific ligands involved. nih.govlibretexts.org For example, X-ray diffraction studies of a copper complex with a Schiff base derived from amoxicillin revealed a triclinic crystal system, and EPR studies supported a tetrahedral geometry. nih.gov The ultimate three-dimensional arrangement of the ligands around the central metal ion is determined through techniques like single-crystal X-ray diffraction, which provides precise information on bond lengths and angles. ox.ac.uknobelprize.org

Table 1: Common Geometries of Transition Metal Complexes

| Coordination Number | Geometry | Example Ions |

| 4 | Tetrahedral | Zn(II), Cu(II) |

| 4 | Square Planar | Ni(II), Pt(II) |

| 6 | Octahedral | Co(II), Cu(II), Zn(II) |

This table presents common coordination geometries observed in transition metal complexes, which are also suggested for penicillanate derivatives based on studies of related compounds. nahrainuniv.edu.iqnih.govlibretexts.org

Stability of Metal-Penicillanate Complexes

The stability of a metal complex in solution is a measure of the extent to which the complex will form at equilibrium. researchgate.net This is quantified by the stability constant (K) or formation constant (Kf), with a larger value indicating a more stable complex. wikipedia.org The stability of metal-penicillanate complexes is influenced by several factors, including the properties of the metal ion and the ligand.

Factors Influencing Complex Stability:

Nature of the Metal Ion: The stability of complexes with divalent metal ions often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wikipedia.orgresearchgate.net This trend is related to the decrease in ionic radius and the increase in crystal field stabilization energy (CFSE) across the series. researchgate.netwikipedia.org

Ligand Properties: Penicillanates can act as chelating agents, binding to a metal ion through more than one donor atom. This is known as the chelate effect, where complexes formed by such polydentate ligands are significantly more stable than those formed by analogous monodentate ligands. wikipedia.orglibretexts.org The formation of a 5- or 6-membered chelate ring is thermodynamically favorable and contributes to the enhanced stability. libretexts.orgutexas.edu

Potentiometric studies have been employed to determine the stability constants of various metal-ion/penicillin complexes. uct.ac.za These investigations provide quantitative data on the strength of the metal-ligand interaction. For instance, pH-metric studies on ternary complexes involving penicillamine (B1679230) (a related compound) and transition metals have helped to establish the relative stability of these complexes in solution. researchgate.net

Table 2: Order of Stability Constants for Ternary Complexes with Penicillamine

| Metal Ion | Relative Stability |

| Cu(II) | < |

| Fe(III) | < |

| Co(II) | < |

| Zn(II) | < |

| Ni(II) | Highest |

This table shows the order of stability for ternary complexes of Nicotinamide and Penicillamine with various transition metals, as determined by pH-metric studies. Note: This data is for penicillamine, a structurally related compound, and provides an illustrative example of stability trends. researchgate.net

Enzymatic Interactions and Biochemical Pathways Involving Methyl Penicillanate

Mechanistic Enzymology of β-Lactamase Inhibition by Penicillanate Derivatives

Penicillanate derivatives, including compounds like sulbactam (B1307) and tazobactam (B1681243), are pivotal in overcoming bacterial resistance to β-lactam antibiotics. plos.orgfrontiersin.org Their primary mechanism of action involves the inhibition of β-lactamase enzymes, which bacteria produce to hydrolyze and inactivate β-lactam drugs. pnas.orgsci-hub.se These inhibitors are often referred to as "suicide inhibitors" because they form a stable, irreversible complex with the β-lactamase enzyme, leading to its inactivation. frontiersin.orgfrontiersin.org

Formation and Characterization of Acyl-Enzyme Complexes

The inhibition process commences with the penicillanate derivative acting as a substrate for the β-lactamase. pnas.org The active site of serine β-lactamases contains a critical serine residue (commonly Ser70) that launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. biorxiv.orgmdpi.com This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. sci-hub.seacs.org This initial complex is a crucial step in the inactivation pathway. pnas.orgnih.gov

The stability and fate of this acyl-enzyme complex are central to the inhibitory action. While substrates of β-lactamases rapidly deacylate to regenerate the active enzyme, penicillanate inhibitors form a more stable complex. pnas.orgsci-hub.se Spectroscopic techniques such as UV-visible spectroscopy and X-ray crystallography have been instrumental in characterizing these transient complexes. pnas.orgbiorxiv.org Studies on penam (B1241934) sulfones like tazobactam and enmetazobactam (B1664276) have shown that following the initial acylation, the molecule can undergo further rearrangements within the active site. pnas.orgdoaj.org

The structure of the penicillanate derivative significantly influences the stability of the acyl-enzyme complex. For instance, the presence of a sulfone group in sulbactam and tazobactam enhances the electrophilicity of the β-lactam ring, promoting the initial acylation step. biomedpharmajournal.org

| Derivative | Key Structural Feature | Impact on Acyl-Enzyme Complex |

| Sulbactam | Penicillanic acid sulfone | Forms a stable acyl-enzyme intermediate, leading to irreversible inactivation. plos.orgbiomedpharmajournal.org |

| Tazobactam | Penicillanic acid sulfone with a triazole ring | The triazole moiety contributes to a more complex inactivation pathway, often involving multiple stable intermediates. pnas.orgdoaj.org |

| Enmetazobactam | N-methylated tazobactam derivative | The additional methyl group can alter the stability and breakdown pathways of the acyl-enzyme complex. asm.orgnih.gov |

| Clavulanic Acid | Oxapenam structure (oxygen instead of sulfur) | Forms a variety of reactive intermediates that can cross-link with the enzyme. plos.orgslideshare.net |

Irreversible Inactivation Pathways (e.g., Serine-Lysine Cross-Linking, Tautomerization, Degradation)

Following the formation of the initial acyl-enzyme complex, several pathways can lead to the irreversible inactivation of the β-lactamase. These pathways are often competitive and depend on the specific inhibitor and enzyme class.

Serine-Lysine Cross-Linking: A significant mechanism of irreversible inactivation involves the formation of a cross-link between the catalytic serine (e.g., Ser70) and another nearby amino acid residue, often a lysine (B10760008) (e.g., Lys73). asm.orgnih.gov High-resolution X-ray crystal structures have revealed that exposure of the CTX-M-15 β-lactamase to penicillanic acid sulfones like enmetazobactam and tazobactam induces the formation of a lysinoalanine cross-link between Ser70 and Lys73. doaj.orgasm.org This covalent bridge permanently alters the active site architecture, leading to irremediable inactivation of the enzyme. nih.gov In some cases, a serine residue at another position, such as Ser130, can also be involved in forming a covalent bridge. asm.org

Structure-Activity Relationship Studies in β-Lactamase Inhibitors Derived from Penicillanates

The chemical structure of penicillanate derivatives is critical to their efficacy as β-lactamase inhibitors. Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern their inhibitory potency and spectrum.

The Penam Core: The core bicyclic structure of penicillin is essential for recognition by the β-lactamase active site. slideshare.nettandfonline.com Modifications to this core can significantly impact activity.

The Sulfone Group: Oxidation of the thiazolidine (B150603) sulfur to a sulfone, as seen in sulbactam and tazobactam, is a key modification that enhances inhibitory activity. biomedpharmajournal.org The sulfone group acts as a strong electron-withdrawing group, which increases the reactivity of the β-lactam ring towards the active site serine. biomedpharmajournal.org

Substituents at C-2: The nature of the substituent at the C-2 position of the penam ring plays a crucial role in the stability and reactivity of the resulting acyl-enzyme intermediates. plos.org For example, the triazole ring in tazobactam contributes to its broad-spectrum activity. biomedpharmajournal.org The length and composition of the C-2 side chain can profoundly affect the formation of stable trans-enamine intermediates. plos.org

Substituents at C-6: Modifications at the C-6 position can influence the inhibitor's specificity for different classes of β-lactamases. redemc.netresearchgate.net For instance, the introduction of a hydroxymethyl group can hinder the approach of the hydrolytic water molecule, prolonging the lifetime of the acyl-enzyme species. redemc.net The stereochemistry of C-6 substituents is also important, with β-isomer derivatives often showing improved activity. redemc.net

| Structural Modification | Effect on Activity | Reference(s) |

| Oxidation of sulfur to sulfone | Enhances reactivity of the β-lactam ring | biomedpharmajournal.org |

| Triazole ring at C-2 (Tazobactam) | Broadens the spectrum of activity | biomedpharmajournal.org |

| Methyl group on triazole ring (Enmetazobactam) | Improves antibiotic activity, particularly against Class C and D enzymes | mdpi.com |

| Modifications to C-2 side chain length | Affects the formation and stability of trans-enamine intermediates | plos.org |

| Hydroxymethyl group at C-6 | Hinders deacylation by blocking the hydrolytic water molecule | redemc.net |

| β-isomer substituents at C-6 | Can improve inhibitory potency | redemc.net |

Inhibition Profiles Against Specific β-Lactamase Classes (e.g., Class A, C, D)

β-Lactamases are categorized into four molecular classes: A, B, C, and D. msu.ru Penicillanate-derived inhibitors exhibit varying efficacy against these different classes.

Class A β-Lactamases: These are the most common type of β-lactamase and are generally susceptible to inhibition by clavulanic acid, sulbactam, and tazobactam. frontiersin.orgnih.gov This class includes the widespread TEM and SHV enzymes. redemc.net However, inhibitor-resistant variants have emerged. plos.org Penicillanic acid sulfones are potent inhibitors of many Class A enzymes. biomedpharmajournal.org

Class C β-Lactamases: Also known as AmpC cephalosporinases, these enzymes are typically resistant to inhibition by clavulanic acid. redemc.net Sulbactam and tazobactam show better activity against Class C enzymes compared to clavulanic acid. nih.gov Some newer penam sulfone derivatives have been specifically designed to have enhanced potency against Class C β-lactamases. biomedpharmajournal.orgresearchgate.net

Class D β-Lactamases: These enzymes, also called oxacillinases (OXA), are notoriously difficult to inhibit with classical inhibitors like clavulanic acid, sulbactam, and tazobactam. redemc.netnih.gov While the initial acylation may occur, the resulting complex is often rapidly hydrolyzed, regenerating the active enzyme. nih.gov However, some novel penicillin sulfone derivatives, such as LN-1-255, have been developed that show promising activity against Class D enzymes, including carbapenemase-type OXA enzymes. nih.govasm.org

Metabolic Transformations of Methyl-Penicillanate in Biological Systems

S-Methylation Pathways of Thiol Groups

In biological systems, the thiol group of penicillamine (B1679230), a related compound, can undergo S-methylation. This metabolic process is catalyzed by the enzyme thiol methyltransferase (TMT). benchchem.comal-edu.comnih.gov TMT is a membrane-bound enzyme with a broad substrate specificity for thiol-containing compounds. al-edu.com It facilitates the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the sulfur atom of the thiol. biorxiv.org This methylation can alter the pharmacological activity and toxicity of thiol-containing drugs. biorxiv.org While direct studies on the S-methylation of this compound are not extensively detailed, the metabolic fate of the structurally similar D-penicillamine suggests that its thiol group is a substrate for this enzymatic pathway. benchchem.comnih.gov

N-Acetylation and Disulfide Formation Routes

While direct studies on the N-acetylation and disulfide formation of this compound are not extensively documented in the reviewed literature, metabolic pathways of closely related compounds, such as D-penicillamine and its methyl ester, provide insights into potential routes. For D-penicillamine, metabolism is known to occur via several pathways, including S-methylation, N-acetylation, and the formation of disulfides. nih.gov N-acetylation and disulfide formation are considered minor metabolic routes for penicillamine methyl ester. benchchem.com In plasma, D-penicillamine can form symmetrical disulfides (penicillamine-penicillamine) and mixed disulfides with other thiol-containing molecules like cysteine and homocysteine. bevital.noresearchgate.net These disulfide formation processes are crucial for its therapeutic effects in conditions like cystinuria, where the formation of a more soluble penicillamine-cysteine disulfide facilitates excretion. bevital.no

Heating N-acetyl-D-penicillamine in the presence of pyridine (B92270) and acetic anhydride (B1165640) did not result in the formation of an oxazolone (B7731731), suggesting the stability of the N-acetylated form under these conditions. psu.edu Furthermore, N-acetylation is a known general method for solid-phase synthesis and has been successfully applied to molecules containing a variety of functional groups, including peptides containing penicillamine. researchgate.net

Role in Cysteine Homeostasis and Thiol Metabolism

The role of this compound in cysteine homeostasis and thiol metabolism has not been directly elucidated. However, the metabolism of its parent compound, D-penicillamine, is closely linked to the metabolism of sulfur-containing amino acids like cysteine and homocysteine. bevital.no D-penicillamine is structurally similar to cysteine, with the key difference being the presence of two methyl groups on the β-carbon. This structural similarity allows it to participate in thiol-disulfide exchange reactions.

In biological systems, D-penicillamine can form mixed disulfides with cysteine and homocysteine. bevital.no This interaction is the basis for its use in cystinuria, a genetic disorder characterized by the accumulation of cystine stones. By forming a mixed disulfide with cysteine, D-penicillamine creates a more soluble compound that is readily excreted in the urine, thereby reducing the concentration of cystine. bevital.no

A recent study has also revealed a novel metabolic link between cysteine and penicillamine in the bacterium Geobacter sulfurreducens. This organism was found to convert excess exogenous cysteine into penicillamine through the dimethylation of the C-3 atom of cysteine. slu.sediva-portal.org This metabolic pathway appears to be a mechanism for maintaining cysteine homeostasis by detoxifying high levels of cysteine. slu.sediva-portal.org While this demonstrates a direct link between cysteine metabolism and penicillamine formation in a specific bacterium, the role of this compound in these processes in other organisms remains to be investigated. The standard redox potentials of the thiol-disulfide systems of penicillamine and glutathione (B108866) have been studied, highlighting the complex, pH-dependent nature of their interactions. semmelweis.hu

Biochemical Modulation by Penicillanate Derivatives

Impact on Immune Responses and Inflammatory Pathways (e.g., Macrophage Activity, Interleukin-1 Reduction)

Penicillanate derivatives, particularly D-penicillamine, have been shown to exert immunomodulatory and anti-inflammatory effects. chemicea.comnih.govmdpi.com These effects are thought to contribute to its therapeutic utility in conditions like rheumatoid arthritis. wikipedia.org The mechanisms behind these effects involve the modulation of various immune cells and inflammatory mediators.

Studies have demonstrated that D-penicillamine can inhibit macrophage function. wikipedia.org It has been shown to suppress macrophage-dependent mixed leukocyte responses and, under certain conditions, inhibit the generation of oxygen radicals by monocytes/macrophages. nih.gov The nitric oxide donor S-nitroso-N-acetylpenicillamine (SNAP), a derivative of penicillamine, has been found to inhibit macrophage-dependent oxidation of low-density lipoprotein (LDL), suggesting a role for nitric oxide in modulating macrophage activity in this context. nih.gov

Furthermore, D-penicillamine has been observed to inhibit the activity of interleukin-1 (IL-1), a key pro-inflammatory cytokine involved in arthritis. nih.gov It also shows a tendency to inhibit the production of IL-1 by human monocytes. nih.gov Other derivatives have also been investigated for their anti-inflammatory properties. For instance, certain pyranochalcone derivatives have been shown to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by inhibiting the TLR4/NF-κB pathway. mdpi.com Similarly, some resveratrol (B1683913) derivatives have demonstrated the ability to decrease the production of IL-1β and other inflammatory mediators. nih.gov While these examples involve other classes of compounds, they highlight the general strategy of targeting inflammatory pathways for therapeutic benefit.

Chelation of Metal Ions in Biological Contexts (e.g., Copper Metabolism)

A significant biochemical property of penicillanate derivatives, most notably D-penicillamine, is their ability to act as chelating agents for various metal ions. nih.govijcmas.commdpi.comgoogle.com This property is central to the therapeutic use of D-penicillamine in Wilson's disease, a genetic disorder leading to toxic copper accumulation. chemicea.com D-penicillamine effectively chelates excess copper, forming a stable complex that is then excreted in the urine. chemicea.com

The chelating ability of D-penicillamine extends to other heavy metals as well, including lead and mercury. nih.govijcmas.comgoogle.com Penicillamine methyl ester can also chelate metal ions such as copper, lead, and mercury, facilitating their excretion. benchchem.com The thiol group of penicillamine methyl ester is a key functional group involved in these chelation reactions. benchchem.com

The design of chelating agents often involves creating molecules that can form multiple coordination bonds with a single metal ion, forming a stable, ring-like structure known as a chelate. nih.gov Penicillamine derivatives have been incorporated into more complex chelator constructs, such as those based on nitrilotriacetic acid (NTA), to enhance their metal-binding properties. google.com The selection of a chelating agent can be tailored to target specific metal ions based on their binding affinities. google.com For instance, dimercaprol-like structures are effective for chelating arsenic, gold, lead, and copper. google.com

Advanced Characterization and Computational Studies of Methyl Penicillanate

Spectroscopic Analysis in Elucidating Structure and Reactivity

Spectroscopic methods provide empirical data on the molecular structure, bonding, and transformations of methyl-penicillanate. These techniques are fundamental in confirming molecular identity, determining stereochemistry, and monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the detailed structural analysis of this compound and its derivatives in solution. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each atom, allowing for unambiguous structural assignment.

Detailed mechanistic insights are often gained by studying reaction products and intermediates. For instance, the methylation of methyl penicillanate derivatives to form sulphonium salts has been investigated using ¹H NMR. psu.edu The stereochemistry of these salts can be determined through Nuclear Overhauser Effect (n.O.e.) experiments. In one study, irradiation of the S-methyl group in a 6α-phthalimidopenicillanate sulphonium salt resulted in a 20% increase in the signal integration for the H(5) proton, confirming a 1α-orientation for the new methyl group. psu.edu This demonstrates NMR's power in establishing three-dimensional structural relationships, which are crucial for understanding reaction mechanisms and stereoselectivity. psu.edu

Selected ¹H NMR Data for this compound Derivatives

| Derivative | Proton | Observation | Reference |

|---|---|---|---|

| Methyl 6α-phthalimidopenicillanate 1α-methylsulphonium salt | H(5) | 20% signal enhancement upon irradiation of S-methyl group. | psu.edu |

| 1α-methylpenicillanate sulphonium salt | H(5) | Distance to 1α-methyl group is ~3.0 Å, allowing for n.O.e. | psu.edu |

| 1β-methylpenicillanate sulphonium salt | H(5) | Distance to 1β-methyl group is >3.5 Å, precluding n.O.e. | psu.edu |

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule and for monitoring chemical transformations in real-time. pepolska.plmsu.edu The most characteristic absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretch of the β-lactam ring. This band is highly sensitive to the electronic and steric environment of the ring.

The position of this β-lactam carbonyl peak provides significant structural information. For example, in methyl 6α-chloropenicillanate, the β-lactam C=O stretching absorption appears at 1785 cm⁻¹. psu.edu Upon electrophilic attack at the sulfur atom to form a sulphonium salt, this frequency shifts to a higher wavenumber, 1810 cm⁻¹, indicating an increase in ring strain. psu.edu This shift can be used to monitor the progress of such reactions. youtube.com Additionally, IR studies of lanthanide complexes with D-penicillamine methyl ester have shown that coordination can involve the C=O group, further demonstrating the utility of IR in analyzing molecular interactions. researchgate.net

Characteristic IR Absorption Frequencies for Penicillanate Structures

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Significance | Reference |

|---|---|---|---|---|

| β-Lactam Carbonyl | C=O Stretch | 1780 - 1815 | Diagnostic for the strained four-membered ring. Position sensitive to substitution and ring strain. | psu.eduuc.edu |

| Ester Carbonyl | C=O Stretch | 1730 - 1750 | Identifies the methyl ester group. | uc.edumasterorganicchemistry.com |

| Alkane C-H | C-H Stretch | 2850 - 3000 | Presence of methyl and methylene (B1212753) groups in the thiazolidine (B150603) ring. | spectroscopyonline.comlibretexts.org |

| β-Lactam Ring | Ring Vibration | ~1007 | Vibration associated with the β-lactam and thiazolidine ring system. | researchgate.net |

X-ray crystallography provides the most definitive, high-resolution three-dimensional structures of molecules in the solid state. This technique has been instrumental in confirming the absolute stereochemistry of penicillanate derivatives and in visualizing how they interact with biological targets such as β-lactamase enzymes.

Studies on pivaloyloxymethyl 6,6-dihalo penicillanates, which are structurally similar to this compound, have provided precise bond lengths, bond angles, and conformational details. researchgate.net For example, the crystal structure of pivaloyloxymethyl 6-bromo, 6-chloro penicillanate revealed that the thiazolidine ring adopts an envelope conformation, with the C(3) atom positioned 0.56 Å above the plane formed by the other four atoms in the ring. researchgate.net

Crucially, crystallography has illuminated the mechanism of β-lactamase inhibition. The high-resolution (1.9 Å) structure of the class D OXA-10 β-lactamase in a complex with a penicillanate inhibitor showed the formation of an acyl-enzyme species, providing direct evidence for the enzyme's catalytic mechanism. nih.gov Similarly, ultrahigh-resolution structures of CTX-M-15, an extended-spectrum β-lactamase, in complex with penicillanic acid sulfone inhibitors like tazobactam (B1681243), revealed an unexpected inactivation mechanism involving the formation of a covalent cross-link between the catalytic Ser70 and a nearby Lys73 residue. asm.orgpdbj.org

Crystallographic Data for Penicillanate Derivatives and Complexes

| Compound/Complex | Resolution (Å) | Key Structural Finding | Reference |

|---|---|---|---|

| Pivaloyloxymethyl 6-bromo, 6-chloro penicillanate | N/A (R=3.17%) | Thiazolidine ring has an envelope shape with C(3) out of plane. | researchgate.net |

| OXA-10 β-Lactamase with Penicillanate Inhibitor | 1.9 | Revealed the acyl-enzyme intermediate, confirming the role of a carboxylated Lys-70. | nih.gov |

| CTX-M-15 with Tazobactam | Ultrahigh | Formation of a Ser70-Lys73 cross-link, leading to irreversible enzyme inactivation. | asm.orgpdbj.org |

| SHV-1 β-Lactamase with Sulbactam (B1307) | High | Identified a linear trans-enamine intermediate attached to the active site Ser-70. | nih.gov |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the identification of unknown compounds. It is particularly valuable for characterizing reaction products, intermediates, and metabolites of this compound.

In mechanistic studies, MS is often coupled with crystallography to provide complementary evidence. For instance, the formation of the Ser70-Lys73 cross-link in CTX-M-15 by penicillanic acid sulfones was confirmed by mass spectrometry, which detected a loss of protein mass corresponding to the chemical modification. asm.orgpdbj.org Similarly, MS analysis was used to demonstrate that penicillin derivatives inhibit the SARS-CoV-2 main protease by forming a stable acyl-enzyme complex with the catalytic cysteine residue. acs.org In-beam electron ionization mass spectrometry has been successfully used to obtain detectable molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peaks for various penicillins, which is often challenging with conventional methods, allowing for the characterization of their fragmentation patterns. nih.gov

Raman spectroscopy, a light-scattering technique, provides information about molecular vibrations and is highly complementary to IR spectroscopy. mdpi.com It is particularly well-suited for in situ monitoring of chemical reactions, including those in aqueous solutions or solid-state milling processes, due to its low sensitivity to water and the ability to collect data non-invasively. acs.orgnih.gov

This technique has been effectively used to study the transient intermediates formed during the inhibition of β-lactamase enzymes. The interaction of inhibitors like clavulanic acid and sulbactam with SHV-1 β-lactamase was studied using a combination of X-ray crystallography and Raman spectroscopy. nih.gov These studies observed the formation of a trans-enamine intermediate, characterized by a Raman band near 1595 cm⁻¹. The broadening of this band was interpreted as evidence of conformational heterogeneity in the intermediate, a key factor in its inhibitory efficacy. nih.gov Raman spectroscopy can also quantify penicillins in solution and differentiate between various penicillin structures, highlighting its utility in monitoring both production and reaction dynamics. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of this compound at the atomic level, complementing experimental findings. Methods like Density Functional Theory (DFT) and molecular mechanics are used to model the molecule and predict its behavior.

DFT calculations have been widely applied to study the electronic structure and reactivity of penicillin-related molecules. tandfonline.comfigshare.com These studies typically involve geometry optimization to find the most stable molecular conformation, followed by analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and distributions of these orbitals are critical for understanding chemical reactivity. For example, computational studies on ampicillin (B1664943), a penicillanic acid derivative, have used DFT (at the B3LYP/6-311++G(d,p) level) to analyze charge delocalization and hyperconjugative interactions, which stabilize the molecule. tandfonline.comfigshare.com

Molecular modeling and docking studies are used to simulate the interaction between penicillanate derivatives and their enzyme targets. nih.gov These simulations can predict binding affinities and the specific orientation of the inhibitor within the enzyme's active site, guiding the design of new, more potent derivatives. For example, docking studies helped rationalize the stereoselective mechanism of a penem (B1263517) inhibitor with a class C β-lactamase. uliege.be These computational approaches allow for the calculation of parameters such as bond lengths and angles, which can be compared with experimental data from X-ray crystallography. ekb.eg

Computational Methods in the Study of Penicillanate Systems

| Method | Application | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | Provides optimized structures, HOMO-LUMO energy gaps, charge distribution, and reactivity descriptors. | tandfonline.comresearchgate.netdergipark.org.tr |

| Molecular Docking | Simulating inhibitor-enzyme binding | Predicts binding modes and energies, identifies key interactions in the active site. | uliege.beresearchgate.net |

| Molecular Mechanics (MM) | 3D molecular modeling, conformational analysis | Calculates steric energy, bond lengths, and angles for large systems. | ekb.eg |

| Molecular Dynamics (MD) | Simulating conformational flexibility | Reveals the dynamic behavior of ligands and proteins over time. | nih.gov |

Density Functional Theory (DFT) Calculations of Reaction Mechanisms and Energy Barriers

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, making it an essential tool for studying reaction mechanisms and calculating the energy barriers that govern reaction kinetics. sumitomo-chem.co.jpgithub.iochemrxiv.orgnih.gov By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions and determine key parameters such as geometric configurations, vibrational frequencies, and the energies of reactants, transition states, and products. mdpi.com The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. sumitomo-chem.co.jpmdpi.com Recent advancements, including the development of double hybrid functionals and the integration of dispersion corrections, have further improved the precision of DFT in calculating reaction and activation energies. mdpi.comchemrxiv.org

In the context of penicillanate, computational studies have utilized DFT, often as the high-level component in a QM/MM framework, to elucidate the energetics of its interaction with β-lactamase enzymes. An ab initio QM/MM study on the acylation of the TEM-1 β-lactamase by penicillanic acid employed DFT methods to calculate potential energy surfaces. wayne.eduacs.orgnih.gov These calculations revealed crucial energy barriers for key steps in the catalytic mechanism. For instance, an initial proton transfer from Lys73 to Glu166, a preparatory step for the main reaction, was found to have a low energy barrier of approximately 5 kcal/mol. acs.orgnih.gov In contrast, an alternative proposed mechanism, involving the direct protonation of the β-lactam nitrogen by Ser130, was calculated to have a much higher barrier of 29 kcal/mol, rendering it less energetically favorable. wayne.edu Such calculations are vital for distinguishing between competing reaction pathways and understanding the factors that control the rate of enzymatic catalysis.

Table 1: DFT and QM/MM Computational Details for Penicillanate Acylation in TEM-1 β-Lactamase

| Parameter | Method/Software | Description | Reference |

| QM/MM Approach | Two-layer ONIOM with electrostatic embedding | A hybrid method combining quantum and molecular mechanics. | wayne.edu |

| QM Method (Optimization) | Hartree-Fock (HF) | The geometry of the quantum mechanical region was optimized using the HF level of theory. | wayne.edu |

| QM Basis Set (Optimization) | 3-21G | A Pople-style basis set used for the initial geometry optimization. | wayne.edu |

| QM Method (Energy) | Møller-Plesset perturbation theory (MP2) | A higher-level method used for more accurate single-point energy calculations on the optimized geometry. | wayne.eduacs.orgnih.gov |

| QM Basis Set (Energy) | 6-31+G* | A larger basis set with diffuse and polarization functions for improved energy accuracy. | wayne.eduacs.orgnih.gov |

| MM Method | AMBER Force Field | The classical force field used to describe the protein and solvent environment. | researchgate.net |

| Software | Gaussian03 | The computational chemistry software package used to perform the ONIOM calculations. | wayne.edu |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Enzymatic Reactions

Hybrid QM/MM simulations represent a cornerstone of modern computational enzymology, combining the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding protein and solvent environment. eurekaselect.comcsus.eduacs.org This dual-level approach makes it feasible to model enzymatic reactions that are too large for a full quantum mechanical treatment. eurekaselect.com

The enzymatic hydrolysis of penicillanate by class A β-lactamases, such as the TEM-1 enzyme, has been a key target of QM/MM studies. wayne.eduacs.orgnih.govresearchgate.net In these simulations, the QM region is carefully selected to include the substrate (penicillanate), the key catalytic residues (like Ser70, Glu166, Lys73), and often a crucial water molecule. wayne.eduresearchgate.net The remainder of the enzyme and the solvating water molecules are treated with an MM force field, such as AMBER. wayne.eduresearchgate.net An early study on the acylation reaction of TEM1 β-lactamase with penicillanate utilized a QM/MM approach with the AM1 method for the quantum part and CHARMM for the classical part. eurekaselect.com

More recent ab initio QM/MM studies have employed higher levels of theory, such as MP2/6-31+G*, for the QM partition to achieve greater accuracy. wayne.eduacs.orgnih.gov These simulations have been instrumental in mapping the potential energy surfaces of the acylation reaction, identifying intermediates, and calculating the associated energy barriers. wayne.eduacs.orgnih.gov By modeling the dynamic interactions within the active site, QM/MM simulations provide a detailed picture of the catalytic process, confirming or challenging mechanistic hypotheses derived from experimental data. nih.govnih.gov

Exploration of Reaction Pathways and Transition State Analysis

A primary goal of computational reaction studies is to map out the complete reaction pathway, including all intermediates and transition states. The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. nih.gov QM/MM calculations are particularly well-suited for exploring complex enzymatic reaction pathways. semanticscholar.org

For the acylation of TEM-1 β-lactamase by penicillanic acid, QM/MM studies have revealed a remarkable duality in the reaction mechanism. acs.orgnih.gov Two competitive pathways for the formation of the key tetrahedral intermediate have been identified:

The Lys73-Mediated Pathway : This pathway begins with a proton transfer from Lys73 to Glu166 via Ser70 and a catalytic water molecule. acs.orgnih.gov This step has a low activation barrier (5 kcal/mol). Subsequently, the now-neutral Lys73 acts as a general base, promoting the nucleophilic attack of Ser70 on the β-lactam carbonyl carbon to form the tetrahedral intermediate. acs.orgnih.gov

The Glu166-Mediated Pathway : This is a more traditionally proposed pathway where the conserved Glu166 residue acts as the general base, activating Ser70 for the nucleophilic attack. nih.govresearchgate.net

The computational discovery that both routes are viable provides a robust explanation for experimental observations from mutagenesis studies, where mutating one of these key residues does not always completely abolish enzyme activity. nih.gov The analysis of the transition states along these paths shows the precise geometric and electronic changes that occur during the bond-breaking and bond-forming events of β-lactam ring-opening.

Table 2: Comparison of Proposed Acylation Pathways for Penicillanate in TEM-1 β-Lactamase

| Feature | Lys73-Mediated Pathway | Glu166-Mediated Pathway | Reference |

| Initiating Step | Proton transfer from Lys73 to Glu166. | Substrate binding positions catalytic residues. | acs.orgnih.gov |

| General Base | Lys73 (after deprotonation). | Glu166. | acs.orgnih.govresearchgate.net |

| Proton Abstractor | Lys73 abstracts proton from Ser70 hydroxyl. | Glu166 abstracts proton from Ser70 (often via a water molecule). | acs.orgnih.govresearchgate.net |

| Initial Barrier | Low (approx. 5 kcal/mol for initial proton shuttle). | Higher overall barrier for tetrahedral formation. | acs.orgnih.gov |

| Key Intermediate | Tetrahedral adduct formed by Ser70 attack on β-lactam carbonyl. | Tetrahedral adduct formed by Ser70 attack on β-lactam carbonyl. | wayne.eduresearchgate.net |

| Significance | A competitive pathway consistent with mutant kinetic data. | The historically proposed and computationally viable pathway. | nih.govresearchgate.net |

Investigation of Non-Covalent Interactions and Conformational Landscapes

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to molecular recognition, protein folding, and enzyme catalysis. fiveable.me The methyl group of this compound, while seemingly simple, can influence these interactions. Methylation can alter a molecule's electronic structure and hydrophobicity, thereby modulating the strength of non-covalent bonds like hydrogen bonds and salt bridges.

The conformational landscape refers to the collection of three-dimensional shapes a molecule can adopt. nih.govnih.gov For a drug molecule like this compound, its conformation upon binding to an enzyme's active site is critical for its inhibitory activity. QM/MM simulations of β-lactamase-inhibitor complexes have shown that the specific conformation adopted by the inhibitor dictates key interactions. For example, in carbapenems, the orientation of the hydroxyethyl (B10761427) group determines whether it forms a hydrogen bond with the deacylating water molecule, which in turn affects the rate of hydrolysis. nih.gov Different conformers can lead to distinct interaction networks within the active site, stabilizing or destabilizing the enzyme-inhibitor complex. nih.gov

While detailed studies on the conformational landscape of isolated this compound are not prominent, research on related molecules like penicillamine-containing peptides demonstrates that a combination of NMR spectroscopy and computational energy calculations can be used to determine favorable solution conformations and side-chain rotamer populations. In the context of an enzyme, the binding pocket constrains the conformational freedom of this compound, selecting for conformations that maximize favorable non-covalent interactions with active site residues, ultimately determining the compound's fate as either a substrate or an inhibitor.

Research Applications and Future Directions for Methyl Penicillanate

Methyl-Penicillanate as a Precursor in Organic Synthesis

The penicillanate scaffold is a privileged structure in organic synthesis, offering a rigid framework and multiple reactive sites. As a derivative, this compound provides a versatile and readily available chiral building block for constructing more elaborate molecules.

This compound is derived from 6-aminopenicillanic acid (6-APA), a fermentation product, placing it within the "chiral pool"—a collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature. The total synthesis of natural products often begins with the construction of a 1,3-thiazolidine ring through the condensation of D-penicillamine with an aldehyde, a core feature of the penicillanate structure. scielo.br This makes derivatives like this compound valuable starting points for creating complex, stereochemically defined molecules.

Its utility has been demonstrated in the synthesis of novel "penem" derivatives. researchgate.net Penems are a class of β-lactam antibiotics that combine the structural features of both penicillins and cephalosporins, often exhibiting a broad spectrum of activity. The synthesis of these hybrid structures can originate from the manipulation of the penicillanate core, highlighting this compound's role as a foundational element for new antibiotic scaffolds.

A significant area of research has been the use of this compound and its derivatives to synthesize novel β-lactam structures, particularly those with spirocyclic systems. Spiro-β-lactams are a subclass of β-lactams where two rings share a single common carbon atom. This arrangement creates a unique three-dimensional structure that has been explored for various medicinal applications, including as antimicrobial agents and enzyme inhibitors.

Researchers have developed synthetic strategies that utilize 6-alkylidene penicillanates, derived from this compound, as key intermediates. Through reactions like the [3+2] cycloaddition, these intermediates can react with various dipolarophiles to generate a wide array of chiral spiro-β-lactams. For example, the reaction of 6-alkylidene penicillanates with nitrile oxides leads to the formation of chiral spiroisoxazoline-penicillanates. This process is highly diastereoselective, allowing for the controlled creation of multiple new stereogenic centers.

Another approach involves the 1,3-dipolar cycloaddition of 6-diazopenicillanates with alkynes to produce spiro-3H-pyrazole-β-lactams. These novel compounds have been investigated for their potential biological activities, including anti-HIV and antiplasmodial properties. The structural modulation of these spiro-penicillanates, for instance by converting a carboxylic acid group to a methyl ester, allows for the exploration of structure-activity relationships (SAR).

Table 1: Examples of Spiro-β-Lactam Derivatives from Penicillanate Precursors

| Precursor | Reagent/Reaction Type | Resulting Spiro-β-Lactam Class | Reference |

| 6-Alkylidene Penicillanate | Nitrile Oxides (1,3-Dipolar Cycloaddition) | Spiroisoxazoline-penicillanates | |

| 6-Diazopenicillanate | Alkynes (1,3-Dipolar Cycloaddition) | Spiro-3H-pyrazole-β-lactams | |

| 6-Alkylidene Penicillanate | Allenoates (Phosphine-catalyzed [3+2] Annulation) | Spirocyclopentene-β-lactams |

Prodrug Design Principles Based on Penicillanate Scaffold

Many β-lactam antibiotics suffer from poor oral bioavailability due to their hydrophilic nature, primarily caused by the ionizable carboxylic acid group. Prodrug strategies are commonly employed to overcome this limitation by temporarily masking the polar group, thereby enhancing lipophilicity and membrane permeability.

The classic prodrug approach for carboxylic acid-containing drugs is the formation of an ester. nih.gov Ester prodrugs are designed to be pharmacologically inactive and chemically stable until they are absorbed and hydrolyzed by endogenous esterase enzymes in the body to release the active parent drug. rsc.org This strategy has been successfully applied to the penicillin class to improve oral absorption. nih.gov

Notable examples include pivampicillin, talampicillin, and bacampicillin, which are all ester prodrugs of ampicillin (B1664943). rsc.org These compounds link the carboxylic acid of ampicillin to a promoiety (e.g., a pivaloyloxymethyl or ethoxycarbonyloxyethyl group) that increases lipophilicity. scielo.brnih.gov Once absorbed, these esters are rapidly cleaved by esterases in the intestinal wall or blood, releasing active ampicillin. nih.gov The same principle applies to the penicillanate scaffold. By converting the carboxylic acid of a penicillanate derivative into an appropriate ester (like the methyl ester in this compound, or more complex esters for prodrug purposes), its ability to cross biological membranes can be significantly improved. An ideal ester prodrug should be stable in the gastrointestinal tract but readily hydrolyzed to the active acid form systemically. rsc.org

Bioprecursor prodrugs are inactive compounds that are converted to the active drug through metabolic processes, typically oxidation or reduction. rsc.org This approach involves a molecular modification of the drug itself, rather than attaching a cleavable carrier group. scripps.edu For β-lactams, this could involve modifications to the core structure that are later metabolized to reveal the active pharmacophore.

Another related strategy is the "co-drug" or "reciprocal prodrug" approach, where two biologically active drugs are linked together. nih.gov A prime example is sultamicillin, which links ampicillin and the β-lactamase inhibitor sulbactam (B1307) via a double ester bond. nih.gov This mutual prodrug is absorbed orally and then hydrolyzed to release both active agents, providing the antibiotic and its protective inhibitor simultaneously. nih.gov This principle could be applied to the penicillanate scaffold to link a penicillanate-based antibiotic or inhibitor with another therapeutic agent.

Rational Design and Development of Next-Generation β-Lactamase Inhibitors

The most significant threat to the efficacy of β-lactam antibiotics is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the drug. A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. Penicillanic acid derivatives have been central to the development of these inhibitors.

The first generation of clinically successful inhibitors, including sulbactam and tazobactam (B1681243), are penicillanic acid sulfones. researchgate.net These molecules are mechanism-based "suicide inhibitors." They are recognized by the β-lactamase and acylate the enzyme's active site serine. However, unlike a normal substrate, the resulting acyl-enzyme intermediate is not readily hydrolyzed. Instead, it undergoes a series of chemical rearrangements to form a stable, inactivated complex, often a trans-enamine intermediate.

The rational design of new inhibitors builds on this mechanism. By modifying the penicillanate structure, researchers aim to create compounds that form even more stable intermediates with the enzyme, thus increasing their inhibitory potency and spectrum. For example, the design of the inhibitor SA2-13, a novel penam (B1241934) sulfone, was based on structural studies of how tazobactam interacts with the SHV-1 β-lactamase. SA2-13 was designed to form additional stabilizing interactions (a salt bridge and hydrogen bonds) within the active site, making it a more effective inhibitor by slowing its release from the enzyme. The synthesis of these advanced inhibitors often begins with penicillanate esters, including this compound, which are subsequently oxidized to the corresponding sulfones and further modified.

Strategies for Enhancing Potency and Spectrum of Inhibition

To improve the inhibitory power and broaden the activity spectrum of this compound, researchers have pursued several key synthetic strategies. These modifications primarily target the C2 and C6 positions of the penam nucleus and the oxidation state of the sulfur atom.

Modifications at the C6 Position: The introduction of various substituents at the C6 position has been shown to significantly influence the inhibitory profile of penicillanate derivatives.

6-Alkylidene Substituents: The synthesis of 6-alkylidene penam sulfones has yielded compounds with potent inhibitory activity against Class A, C, and D β-lactamases. nih.govresearchgate.net The (2-pyridyl)methylene group, in particular, has been shown to form a stable, aromatic indolizine (B1195054) adduct after the initial acylation step, which is resistant to hydrolysis and enhances inhibitory activity. acs.org

6-Hydroxymethyl Group: The addition of a 6β-hydroxymethyl moiety to the penicillanic acid sulfone structure has been found to slow the deacylation rate of the inhibitor-enzyme complex, thereby improving inhibitory characteristics.

Modifications at the C2 Position: Substitutions at the C2 position of the penam sulfone core have also led to inhibitors with improved properties.

C2-Substituted Penicillin Sulfones: A series of C2-substituted penicillin sulfones have demonstrated low Kᵢ values against various OXA-type class D β-lactamases, which are notoriously difficult to inhibit. nih.govresearchgate.net Compounds like JDB/LN-1-255 have shown particular promise against OXA-1, OXA-10, OXA-14, OXA-17, and OXA-24/40. nih.gov

2β-Triazolylmethyl Derivatives: The synthesis of 2β-[(1,2,3-triazol-1-yl)methyl] penicillanic acid sulfones has produced compounds with good in vitro activity against penicillinases and certain plasmid-mediated enzymes like TEM-1. google.com

The following table summarizes the inhibitory activity of selected this compound derivatives against various β-lactamases.

| Derivative | β-Lactamase Target | Inhibitory Activity (Value) | Parameter | Reference |

|---|---|---|---|---|

| 6-Alkylidene-2'-substituted penicillanic acid sulfone (Compound 1) | OXA-24 | 0.21 ± 0.02 µM⁻¹s⁻¹ | k_inact/K_i | acs.org |

| 6-Alkylidene-2'-substituted penicillanic acid sulfone (Compound 4) | OXA-24 | 10 ± 1 nM | IC₅₀ | acs.org |

| 6-Alkylidene-2'-substituted penicillanic acid sulfone (Compound 4) | OXA-24 | 500 ± 80 nM | K_i | acs.org |

| JDB/LN-1-255 (C2-substituted penicillin sulfone) | OXA-1 | 0.70 ± 0.14 µM | K_i | nih.gov |

| JDB/LN-1-255 (C2-substituted penicillin sulfone) | OXA-24/40 | 0.65 ± 0.05 µM | K_i | nih.gov |

| JDB/LN-1-255 (C2-substituted penicillin sulfone) | OXA-48 | 3 nM | IC₅₀ | oup.com |

| Tazobactam | OXA-48 | 1.5 mM | IC₅₀ | oup.com |

| CP 45899 (Sulbactam) | TEM-1 | 0.9 µM | K_i | nih.gov |

| CP 45899 (Sulbactam) | TEM-2 | 0.8 µM | K_i | nih.gov |

| Penicillin V sulfone benzyl (B1604629) ester (Compound 10) | SARS-CoV-2 Mpro | ~22.9 µM | IC₅₀ | acs.org |

Emerging Research Areas and Unexplored Reactivity of this compound

Current research is exploring novel ways to utilize and modify the this compound core to create new therapeutic agents and synthetic intermediates.

Siderophore-Penicillanate Conjugates: One emerging strategy to overcome the membrane permeability barrier in Gram-negative bacteria is the "Trojan horse" approach. This involves conjugating a β-lactamase inhibitor, such as a penicillin-based sulfone, to a siderophore—a molecule that bacteria use to acquire iron. acs.orgnih.govmdpi.com This strategy facilitates the active transport of the inhibitor into the bacterial periplasmic space, increasing its concentration at the target site. acs.orgnih.gov Researchers have synthesized a series of 6-pyridylalkylidene penicillin-based sulfones functionalized with various iron-chelating groups and demonstrated their ability to restore the efficacy of β-lactam antibiotics in multidrug-resistant pathogens. acs.orgnih.gov

Unexplored Reactivity and Novel Cycloadditions: The this compound scaffold possesses reactive sites that can be exploited for novel chemical transformations. A significant area of emerging research is the use of 6-alkylidene penicillanates in cycloaddition reactions to generate complex, chiral spiro-β-lactams. uc.pt

1,3-Dipolar Cycloadditions: The reaction of 6-alkylidene penicillanates with nitrile oxides has been shown to produce novel chiral spiroisoxazoline-penicillanates. rsc.orgrsc.org This diastereoselective reaction creates two new stereogenic centers, including a quaternary spiro carbon, opening pathways to new classes of compounds with potential biological activity. rsc.orgrsc.org Similarly, reactions with nitrones have been used to synthesize chiral spiroisoxazolidine-β-lactams. uc.pt

[3+2] Annulation Reactions: Phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates with allenoates has been used to create a family of spiro-β-lactams. frontiersin.org Some of these novel spirocyclic derivatives have shown potent anti-HIV and antiplasmodial activity, demonstrating that the penicillanate core can be a scaffold for indications beyond antibacterial agents. frontiersin.org

Methodological Innovations and Future Prospects in Penicillanate Research

Advances in synthetic and analytical methodologies are accelerating the pace of research into this compound and its derivatives.

Innovations in Synthesis:

Continuous Flow Synthesis: Traditional batch synthesis can be time-consuming and difficult to scale up. Continuous flow technology is emerging as a more efficient and sustainable method for synthesizing penicillanate derivatives. researchgate.net It has been successfully applied to the synthesis of chiral spiroisoxazoline-penicillanates and for the thermal ring contraction of spiro-1-pyrazolinepenicillanates to yield spirocyclopropanepenicillanates quantitatively. rsc.orgresearchgate.net This methodology offers improved control over reaction parameters, enhanced safety, and easier scalability. springernature.comnih.gov

Microwave-Induced Synthesis: Microwave irradiation has been employed as an alternative to conventional heating for cycloaddition reactions involving 6-alkylidene penicillanates, in some cases offering faster reaction times. rsc.orgrsc.org

Innovations in Analytical Techniques:

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) are crucial for characterizing the covalent adducts formed between penicillanate inhibitors and β-lactamase enzymes. acs.org This provides direct evidence of the inhibition mechanism and helps to elucidate the stability of the inhibitor-enzyme complex. researchgate.netacs.org